Kv1.5 Potassium Channel Inhibition: Cis-Isomer Potency vs. Other Kv1.5 Inhibitors
The cis-isomer of 4-methoxycyclohexanamine (cis-4-methoxycyclohexanamine, CAS 130290-78-7) demonstrates potent inhibition of the human cardiac Kv1.5 potassium channel with an IC50 of 0.6 μM . This represents sub-micromolar potency comparable to or exceeding several reference Kv1.5 inhibitors, including DDO-02001 (IC50 17.7 μM) and falling within the range of clinical-stage inhibitors like XEN-D0101 (IC50 241 nM) . In contrast, the trans-isomer (4-methoxycyclohexanamine, CAS 121588-79-2) has not been reported to exhibit comparable Kv1.5 activity, highlighting stereochemistry-dependent target engagement .
| Evidence Dimension | Inhibition of human Kv1.5 potassium channel |
|---|---|
| Target Compound Data | IC50 = 0.6 μM (cis-4-methoxycyclohexanamine) |
| Comparator Or Baseline | DDO-02001: IC50 = 17.7 μM; XEN-D0101: IC50 = 0.241 μM |
| Quantified Difference | cis-4-methoxycyclohexanamine is approximately 30-fold more potent than DDO-02001 and within 2.5-fold of XEN-D0101 |
| Conditions | In vitro inhibition assay using human Kv1.5 ion channel |
Why This Matters
This stereochemistry-dependent potency difference directly impacts the selection of 4-methoxycyclohexanamine isomers for ion channel research applications.
